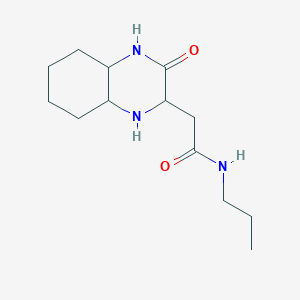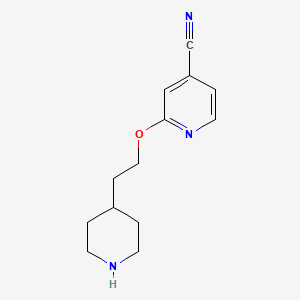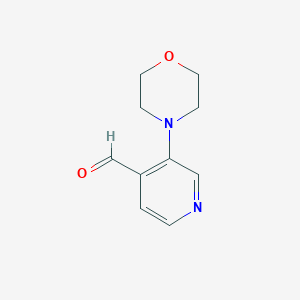
2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide
Übersicht
Beschreibung
The compound “2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide” is a unique chemical with a complex structure. It is part of a class of chemicals known as quinoxalines . Quinoxalines are considered one of the privileged pharmacophoric scaffolds for drug design .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-step functional group transformation sequences . A method for the synthesis of quinoxaline derivatives involves a microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines . This reaction leads to the high-yielding formation of the corresponding quinoxalines .Molecular Structure Analysis
The molecular structure of “2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide” is complex. The empirical formula is C22H25N3O3, and the molecular weight is 379.45 . The SMILES string representation of the molecule is O=C(CC1NC2CCCCC2NC1=O)Nc3ccc(Oc4ccccc4)cc3 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study by Ibrahim et al. (2013) explored the design and synthesis of compounds similar to "2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide" for their anticonvulsant activity, showing significant results in experimental mice (Ibrahim et al., 2013).
Antimicrobial and Anticancer Agents
Ahmed et al. (2018) synthesized new derivatives and evaluated their antibacterial, antifungal, and anticancer effects. Some compounds exhibited promising activities, indicating potential applications in these areas (Ahmed et al., 2018).
Chemical Synthesis and Reactions
Nechepurenko et al. (2014) described the Smiles rearrangements in derivatives of isoquinoline alkaloids, showcasing the chemical reactivity and potential applications in organic synthesis (Nechepurenko et al., 2014).
Photocatalytic Amidation
Xie et al. (2019) demonstrated the efficient synthesis of N-acylated 3-aminoquinoxalin-2(1H)-ones using visible light, highlighting a photocatalytic approach in the synthesis of complex organic molecules (Xie et al., 2019).
Environmental Applications
Sirés et al. (2006) investigated the degradation of paracetamol in water, an application relevant in environmental chemistry (Sirés et al., 2006).
Antibacterial and Antifungal Agents
Kumar et al. (2012) synthesized thiazolidinone derivatives with notable antibacterial and antifungal properties (Kumar et al., 2012).
Antimalarial Activity
Rangisetty et al. (2001) explored the antimalarial activities of arylaminoquinoxalines against Plasmodium yoelii, suggesting potential applications in antimalarial drug development (Rangisetty et al., 2001).
Eigenschaften
IUPAC Name |
2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFNKAVMIWFHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234807 | |
| Record name | 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide | |
CAS RN |
1428138-99-1 | |
| Record name | 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428138-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)






![1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1401935.png)



